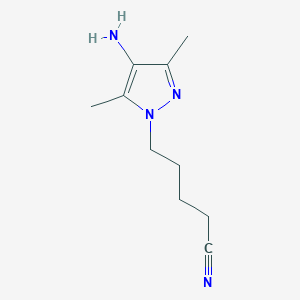![molecular formula C13H20N2O2 B15299979 Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol is a chemical compound that features a phenyl ring substituted with a morpholine group and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(morpholin-4-yl)benzaldehyde and methylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the methylamino group, yielding a simpler structure.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-one.
Reduction: 1-[4-(morpholin-4-yl)phenyl]ethan-1-ol.
Substitution: 2-(methylamino)-1-[4-(bromo)morpholin-4-yl)phenyl]ethan-1-ol.
Aplicaciones Científicas De Investigación
2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
2-(methylamino)-1-[4-(piperidin-4-yl)phenyl]ethan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(ethylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol is unique due to the presence of both the morpholine and methylamino groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(4-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C13H20N2O2/c1-14-10-13(16)11-2-4-12(5-3-11)15-6-8-17-9-7-15/h2-5,13-14,16H,6-10H2,1H3 |
Clave InChI |
QFZFLGRICUIOIL-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC=C(C=C1)N2CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
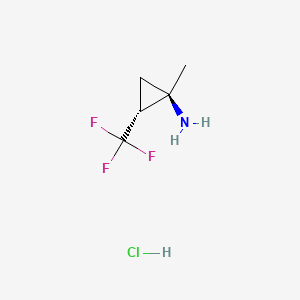
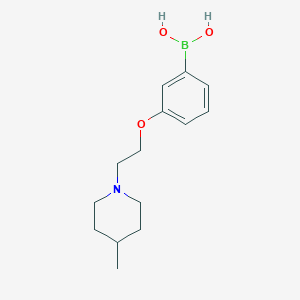
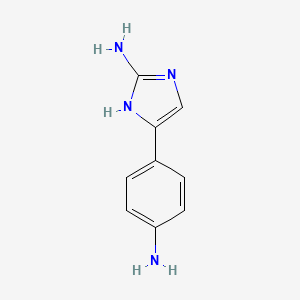
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
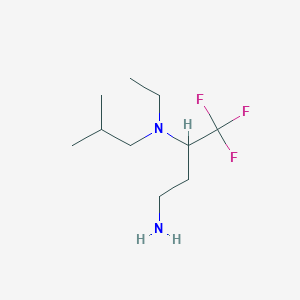
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)

![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
![1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid](/img/structure/B15299981.png)
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
